
Pyrazine, 2-methyl-6-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine, 2-methyl-6-propyl-, typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylpyrazine with propyl halides in the presence of a base, such as potassium carbonate, to yield the desired product .
Industrial Production Methods: Industrial production of pyrazine derivatives often involves large-scale chemical processes that ensure high yield and purity. The specific methods for producing 2-methyl-6-propylpyrazine may vary, but they generally include steps like distillation and crystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: Pyrazine, 2-methyl-6-propyl-, can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it to dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce various substituted pyrazines .
Aplicaciones Científicas De Investigación
Pyrazine, 2-methyl-6-propyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Pyrazine derivatives are studied for their potential antimicrobial and antifungal properties.
Mecanismo De Acción
The mechanism of action of pyrazine, 2-methyl-6-propyl-, involves its interaction with specific molecular targets and pathways. For instance, pyrazine derivatives can inhibit certain enzymes or disrupt cellular processes, leading to their antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparación Con Compuestos Similares
2-Methyl-6-(2-propenyl)pyrazine: Similar in structure but with a propenyl group instead of a propyl group.
2-Methyl-6-(1-propenyl)pyrazine: Another structural isomer with a different arrangement of the propenyl group.
Uniqueness: Pyrazine, 2-methyl-6-propyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group contributes to its characteristic aroma and potential biological activities, distinguishing it from other pyrazine derivatives .
Propiedades
Número CAS |
29444-46-0 |
|---|---|
Fórmula molecular |
C8H12N2 |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
2-methyl-6-propylpyrazine |
InChI |
InChI=1S/C8H12N2/c1-3-4-8-6-9-5-7(2)10-8/h5-6H,3-4H2,1-2H3 |
Clave InChI |
RMVVGACFOGJRMQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=CN=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




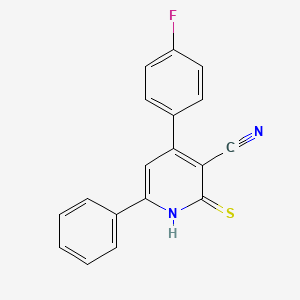
![2-[(Tributylsilyl)oxy]phenol](/img/structure/B14070310.png)

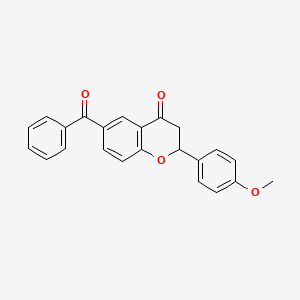
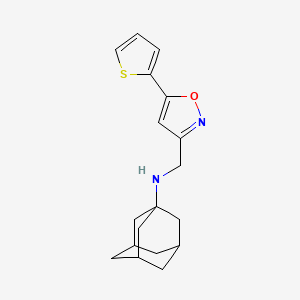
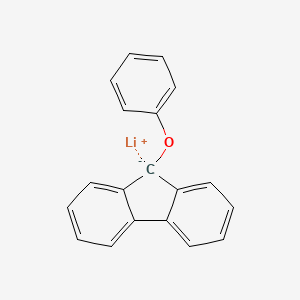
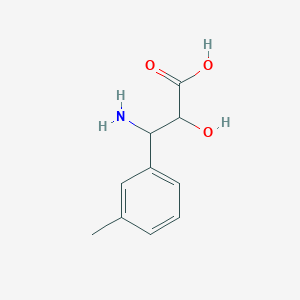
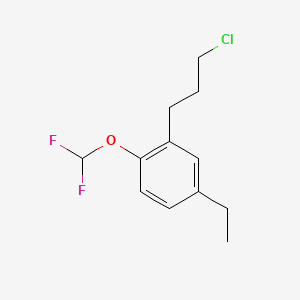
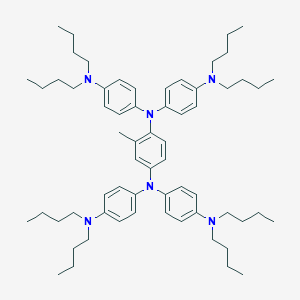
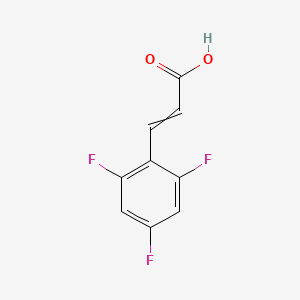

![Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B14070374.png)
